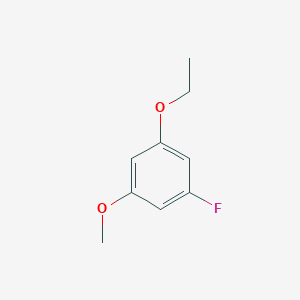

1-Ethoxy-3-fluoro-5-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethoxy-3-fluoro-5-methoxybenzene is a chemical compound with the molecular formula C9H11FO2 . It has a molecular weight of 170.18 and is a liquid in its physical form . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FO2/c1-3-12-9-5-7 (10)4-8 (6-9)11-2/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a liquid . Its molecular weight is 170.18 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

1-Ethoxy-3-fluoro-5-methoxybenzene has a variety of potential applications in scientific research, such as organic synthesis, catalysis, and biochemistry. This compound can be used as an electron donor in organic synthesis, allowing for the synthesis of complex molecules. This compound can also be used as a catalyst, allowing for the synthesis of compounds with high selectivity and efficiency. In addition, this compound can be used as a biocatalyst, allowing for the synthesis of compounds with enhanced stability and activity. This compound can also be used in biochemistry, allowing for the study of enzyme-catalyzed reactions and the design of new therapeutic agents.

Mécanisme D'action

Target of Action

As a benzene derivative, it may interact with various biological targets depending on its specific functional groups .

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to interact with various biochemical pathways, depending on their specific functional groups .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (17018) and its physical form (liquid), may influence its pharmacokinetic behavior .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-Ethoxy-3-fluoro-5-methoxybenzene in laboratory experiments include its low toxicity, low volatility, and its ability to act as an electron donor. This compound is also non-mutagenic and non-carcinogenic, making it safe for use in laboratory experiments. The limitations of using this compound in laboratory experiments include its relatively high cost and the need for specialized equipment and techniques for its synthesis. Additionally, this compound is not widely available, making it difficult to obtain in large quantities.

Orientations Futures

For 1-Ethoxy-3-fluoro-5-methoxybenzene research include the development of new synthesis methods for this compound, the development of new catalysts for this compound-catalyzed reactions, the development of new therapeutic agents based on this compound, and the development of new biocatalysts for this compound-catalyzed reactions. Additionally, further research into the biochemical and physiological effects of this compound is needed in order to fully understand its potential applications. Finally, further research into the environmental and safety implications of this compound is needed in order to ensure its safe and responsible use.

Méthodes De Synthèse

1-Ethoxy-3-fluoro-5-methoxybenzene can be synthesized from commercially available starting materials, such as ethylbenzene and 3-fluorobenzaldehyde. The synthesis method involves the reaction of ethylbenzene with 3-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as palladium or ruthenium. The reaction proceeds in two steps: the first step involves the formation of the ethoxycarbonyl intermediate, and the second step involves the formation of this compound. The reaction is typically carried out in a solvent, such as toluene or xylene, and the reaction is typically complete in about two hours.

Propriétés

IUPAC Name |

1-ethoxy-3-fluoro-5-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-3-12-9-5-7(10)4-8(6-9)11-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCCFQMBJNTHPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)